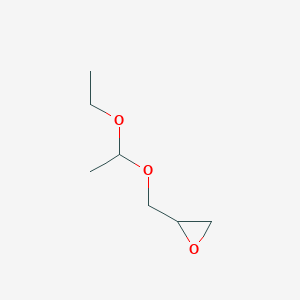

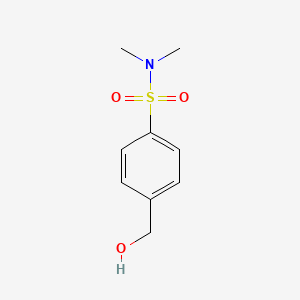

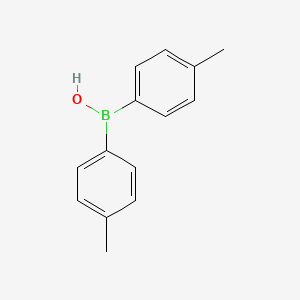

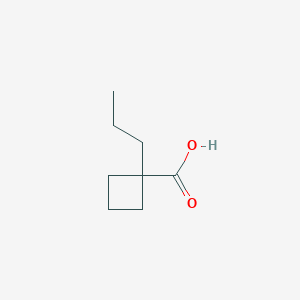

![molecular formula C7H6N2O B1355211 吡唑并[1,5-a]吡啶-2-醇 CAS No. 59942-87-9](/img/structure/B1355211.png)

吡唑并[1,5-a]吡啶-2-醇

描述

Pyrazolo[1,5-a]pyridin-2-ol is a type of pyrazolopyrimidine . Pyrazolopyrimidines are known to be the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-2-ol involves various reactions . For instance, the reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate . A reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives has been proposed .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-2-ol is complex . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyridin-2-ol involve a series of steps . For example, the reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridin-2-ol are influenced by its structure . For instance, compounds 4 and 5 both exhibit excellent thermal stability .科学研究应用

-

Fluorescent Molecules

- Field : Chemistry, Materials Science

- Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Method : The synthetic methodology of these compounds is simpler and greener as compared to those of BODIPYS . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

- Results : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

-

TRK Inhibitors

- Field : Medicinal Chemistry

- Application : Pyrazolo[3,4-b]pyridine derivatives are used as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

-

Antitumor Agents

- Field : Medicinal Chemistry

- Application : Pyrazolo[1,5-a]pyrimidine derivatives are used as antitumor agents . They have attracted a great deal of attention due to their significant pharmacological properties .

- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

-

Copper-Catalyzed Synthesis

- Field : Organic Chemistry

- Application : Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture .

- Method : These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

- Results : The copper-catalyzed synthesis of these compounds has been studied extensively .

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : Certain derivatives have shown activity against MDA-MB-231, HeLa, MCF-7, HepG2, CNE2 and HCT116 tumor cell lines .

- Method : The compound I2 was identified as a novel anticancer agent .

- Results : I2 showed potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells .

-

Synthesis of Di-2-pyridyl Thionocarbonate

-

Antiviral Agents

- Field : Medicinal Chemistry

- Application : Pyrazolo[1,5-a]pyrimidine derivatives have been used as antiviral agents . They have shown significant activity against a variety of viruses .

- Method : These compounds are synthesized using various chemical reactions and then tested for their antiviral activity .

- Results : Some of these compounds have shown promising results in inhibiting viral replication .

安全和危害

未来方向

The synthesis of pyrazolo[1,5-a]pyridin-2-ol and its derivatives has potential for further exploration . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .

属性

IUPAC Name |

1H-pyrazolo[1,5-a]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCJFNVSGQSWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484346 | |

| Record name | pyrazolo[1,5-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-2-ol | |

CAS RN |

59942-87-9 | |

| Record name | pyrazolo[1,5-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

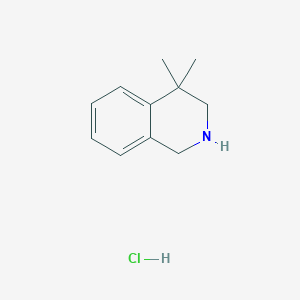

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)